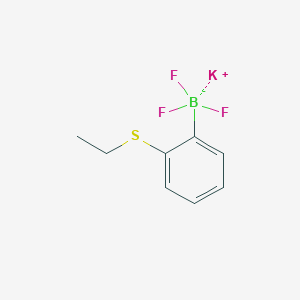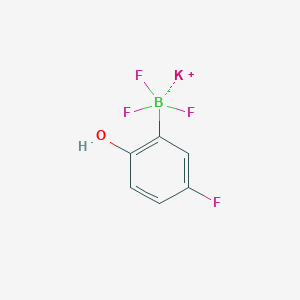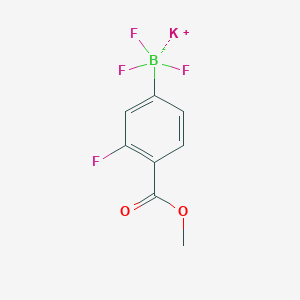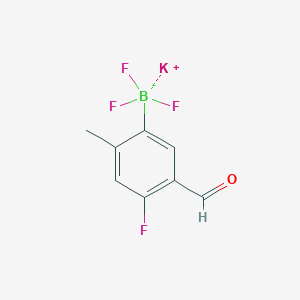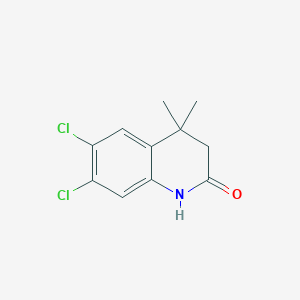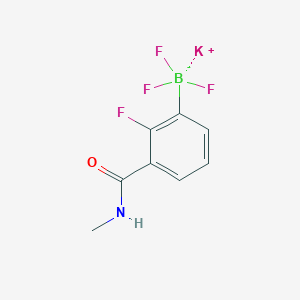
Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate is a specialized organoboron compound. It is known for its stability and unique reactivity, making it valuable in various chemical applications. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate typically involves the reaction of organoboronic acids with potassium bifluoride (KHF2). This method was demonstrated by Vedejs in 1995, where potassium bifluoride was used as an efficient fluorinating agent . The reaction conditions usually require a controlled environment to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions
Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are prevalent, especially in the context of Suzuki-Miyaura coupling reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate has several scientific research applications:
Chemistry: It is widely used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Research into new pharmaceuticals often involves this compound due to its ability to form complex molecular structures.
Industry: It is used in the production of fine chemicals and materials with specific properties.
作用机制
The mechanism of action of potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate involves its role as a boron reagent in cross-coupling reactions. The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of boron and palladium intermediates, which then undergo transmetalation and reductive elimination to form the desired products .
相似化合物的比较
Similar Compounds
Potassium trifluoroborate salts: These compounds share similar stability and reactivity characteristics.
Organoboronic acids: While similar, these acids are less stable compared to their trifluoroborate counterparts.
Boronic esters: These esters are also used in cross-coupling reactions but have different stability profiles.
Uniqueness
Potassium trifluoro(2-fluoro-3-(methylcarbamoyl)phenyl)borate is unique due to its enhanced stability and reactivity under various conditions. This makes it a preferred choice in many synthetic applications, particularly where moisture and air stability are crucial .
属性
IUPAC Name |
potassium;trifluoro-[2-fluoro-3-(methylcarbamoyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4NO.K/c1-14-8(15)5-3-2-4-6(7(5)10)9(11,12)13;/h2-4H,1H3,(H,14,15);/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYJQYGYPXDKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C(=CC=C1)C(=O)NC)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4KNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4aR,6S,7R,8R,8aR)-7-azido-6-(4-methoxyphenoxy)-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B8004462.png)
![(S)-Benzyl-2-[4-(trifluoromethyl)phenyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazolium Tetrafluoroborate](/img/structure/B8004470.png)
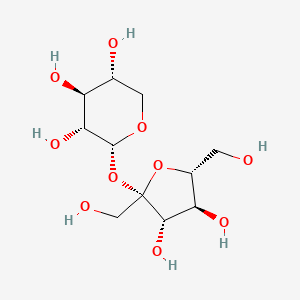

![5-tert-Butyl 2-ethyl 6-methyl-4-oxopyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B8004498.png)
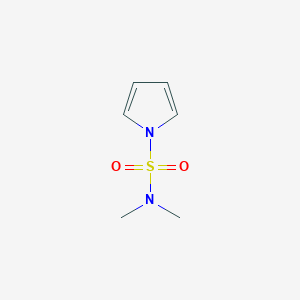
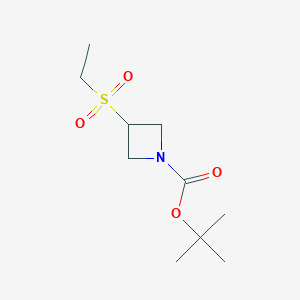
![2-chloro-1H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B8004512.png)
